molecular formula C18H21N3O3 B8341785 1-Benzyl-4-(3-methoxy-4-nitrophenyl)piperazine

1-Benzyl-4-(3-methoxy-4-nitrophenyl)piperazine

Cat. No.: B8341785
M. Wt: 327.4 g/mol
InChI Key: NWKOECFEDXMHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-methoxy-4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

1-benzyl-4-(3-methoxy-4-nitrophenyl)piperazine

InChI

InChI=1S/C18H21N3O3/c1-24-18-13-16(7-8-17(18)21(22)23)20-11-9-19(10-12-20)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

NWKOECFEDXMHID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1-benzylpiperazine (3.53 g, 20.0 mmol), 4-chloro-3-methoxy-nitrobenzene (3.75 g, 20.0 mmol), and K2CO3 (2.76 g, 20.0 mmol) in DMF is heated at 85° to 100° C. under nitrogen for 23 h, cooled to room temperature, treated with 2M aqueous hydrochloric acid, diluted with water and extracted with ether. The combined extracts are washed with brine, dried over MgSO4 and concentrated in vacuo. The resultant residue is chromatographed (silica gel, 30:70 ethyl acetate:hexanes and 50:50 ethyl acetate:hexanes as eluent) to afford the title compound as a yellow-orange oil 2.64 g (57% yield), identified by NMR analysis.
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.